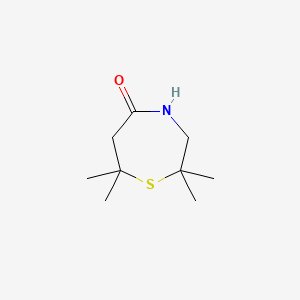![molecular formula C6H8BrI B13497939 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-iodobicyclo[111]pentane is an organic compound that features a bicyclo[111]pentane core structure with bromomethyl and iodine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of Iodine Substituent: The iodine substituent can be introduced through a halogen exchange reaction using a suitable iodine source such as sodium iodide (NaI) in acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine substituents can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen or carbon-carbon bonds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The iodine substituent can be reduced to form a hydrogen-substituted bicyclo[1.1.1]pentane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(azidomethyl)-3-iodobicyclo[1.1.1]pentane, while oxidation with potassium permanganate can yield this compound-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The unique structural properties of this compound make it a valuable scaffold for the development of new drugs with potential therapeutic applications.
Materials Science: The bicyclo[1.1.1]pentane core structure imparts rigidity and stability to materials, making this compound useful in the design of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.
Comparación Con Compuestos Similares
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane: This compound has a chloromethyl group instead of a bromomethyl group. The substitution of chlorine for bromine can affect the compound’s reactivity and the types of reactions it undergoes.
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane: This compound has a fluorine substituent instead of iodine. The presence of fluorine can influence the compound’s electronic properties and its behavior in chemical reactions.
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane: This compound has a methyl group instead of iodine
The uniqueness of this compound lies in its combination of bromomethyl and iodine substituents, which provide a balance of reactivity and stability, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C6H8BrI |
|---|---|
Peso molecular |
286.94 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Clave InChI |
CXQSWFWWCJDXDH-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)

![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)


![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)

![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)




amine](/img/structure/B13497924.png)
